molecular formula C8H15NO4 B11742662 methyl (2S)-2,4-dimethyl-4-nitro-pentanoate

methyl (2S)-2,4-dimethyl-4-nitro-pentanoate

Cat. No.: B11742662
M. Wt: 189.21 g/mol
InChI Key: FIXGUDASGASFSO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a pentanoate backbone, which includes two methyl groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2,4-dimethyl-4-nitro-pentanoate typically involves the nitration of a suitable precursor. One common method is the nitration of 2,4-dimethylpentanoic acid, followed by esterification to form the methyl ester. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: The major product of the reduction reaction is the corresponding amine, methyl (2S)-2,4-dimethyl-4-amino-pentanoate.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2,4-dimethyl-4-nitro-pentanoate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate can be compared with other nitro compounds, such as:

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

methyl (2S)-2,4-dimethyl-4-nitropentanoate

InChI

InChI=1S/C8H15NO4/c1-6(7(10)13-4)5-8(2,3)9(11)12/h6H,5H2,1-4H3/t6-/m0/s1

InChI Key

FIXGUDASGASFSO-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC(C)(C)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC(CC(C)(C)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.